molecular formula C23H30N2O B14943264 2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-benzimidazole

2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-benzimidazole

Cat. No.: B14943264
M. Wt: 350.5 g/mol
InChI Key: IHHGBQHCGHXYLM-UHFFFAOYSA-N
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Description

2-[(4-tert-Butylphenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole is a synthetic organic compound known for its unique chemical structure and properties This compound features a benzodiazole core substituted with a pentyl group and a 4-tert-butylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole typically involves a multi-step process. One common method includes the reaction of 4-tert-butylphenol with an appropriate alkylating agent to form 4-tert-butylphenoxy methyl intermediate. This intermediate is then reacted with a suitable benzodiazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole stands out due to its unique combination of a benzodiazole core with a pentyl group and a 4-tert-butylphenoxy methyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-pentylbenzimidazole

InChI

InChI=1S/C23H30N2O/c1-5-6-9-16-25-21-11-8-7-10-20(21)24-22(25)17-26-19-14-12-18(13-15-19)23(2,3)4/h7-8,10-15H,5-6,9,16-17H2,1-4H3

InChI Key

IHHGBQHCGHXYLM-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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